![molecular formula C15H17N B14294005 2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine CAS No. 112722-77-7](/img/structure/B14294005.png)
2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at the 2 and 5 positions, and a 3-methylphenylmethyl group at the 4 position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyridine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,5-Dimethylpyridine: Lacks the 3-methylphenylmethyl group.
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with a different substitution pattern.
Omeprazole: Contains a pyridine ring but with different substituents and used as a proton pump inhibitor.
Uniqueness
2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
112722-77-7 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC 名称 |
2,5-dimethyl-4-[(3-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C15H17N/c1-11-5-4-6-14(7-11)9-15-8-13(3)16-10-12(15)2/h4-8,10H,9H2,1-3H3 |
InChI 键 |
VTNSZRCIPUYHGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC2=C(C=NC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



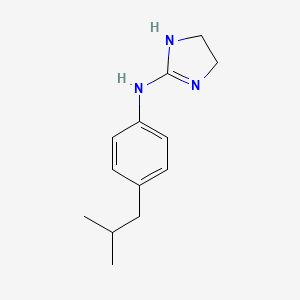
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
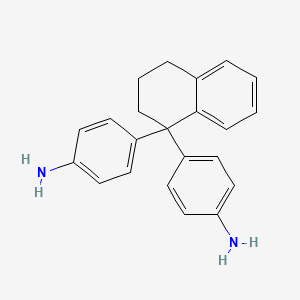
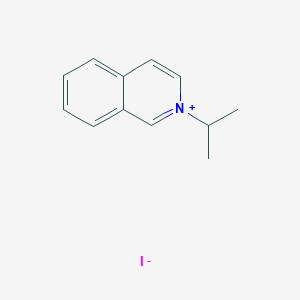

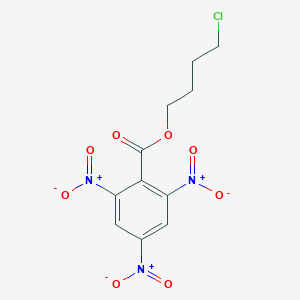
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)


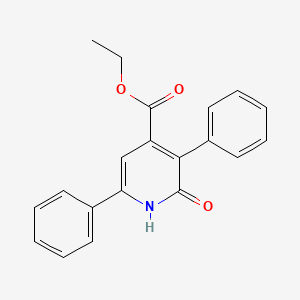
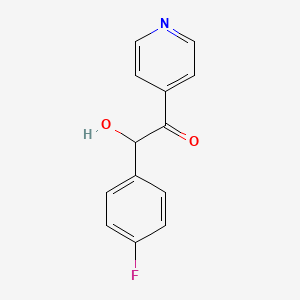
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
